Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a branched alkyl group (3-methylbutan-2-yl) at position 2 and an ethyl ester at position 2. The compound’s stereoelectronic properties are influenced by the ester group and the bulky 3-methylbutan-2-yl substituent, which may enhance lipophilicity and metabolic stability compared to simpler analogs .
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-5-19-15(18)14-13(11(4)10(2)3)16-12-8-6-7-9-17(12)14/h10-11H,5-9H2,1-4H3 |
InChI Key |
XWBXKDJGCQWBGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCCC2)C(C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid or a Lewis acid . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines and is known for diverse biological activities. It is often used in medicinal chemistry because of its potential therapeutic properties.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
- Biology Investigated for its potential as an enzyme inhibitor or receptor modulator.
- Medicine Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
- Industry Utilized in the development of new materials and as a catalyst in organic reactions.
This compound is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. Derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various imidazo[1,2-a]pyridine derivatives that displayed excellent in vitro inhibitory activity against Mycobacterium tuberculosis (MTB), including both drug-sensitive and drug-resistant strains. Compounds derived from this scaffold demonstrated low nanomolar Minimum Inhibitory Concentration (MIC) values, indicating potent antitubercular activity.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact mechanism depends on the specific biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-a]pyridine derivatives share a common core but differ in substituents, which critically modulate their physicochemical and biological properties. Below is a detailed comparison with key analogs:
Substituent Effects at Position 2
- Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2059971-11-6): This analog replaces the 3-methylbutan-2-yl group with a smaller isopropyl (propan-2-yl) substituent. Such differences are critical in drug design for balancing bioavailability and target engagement .
- 2-Amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile: Substitution with an amino group at position 2 and a methyl group at position 7 introduces hydrogen-bonding capacity, which could enhance target binding but reduce metabolic stability due to susceptibility to oxidative deamination. The nitrile group at position 3 may confer electrophilic reactivity, unlike the ester in the target compound .
Substituent Effects at Position 3
- Ethyl 3-(2-hydroxyimidazo[1,2-a]pyridin-3-yl)-3-(methylthio)acrylate :
This derivative, synthesized via solvent-free thermolysis under vacuum, features a methylthioacrylate chain at position 3. The thioether and acrylate groups introduce conjugation and redox-sensitive motifs, differentiating its reactivity from the ethyl ester group in the target compound. Such structural variations are leveraged in prodrug strategies or photodynamic therapies .
Core Modifications
- However, their lack of the imidazole ring reduces nitrogen-based hydrogen-bonding interactions compared to the target compound .
Reactivity Trends
- The ethyl ester group in the target compound is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. In contrast, nitrile or thioether substituents in analogs exhibit distinct reactivities (e.g., nitrile reduction to amines or thioether oxidation to sulfoxides) .
Biological Activity
Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 246.30 g/mol
This compound features a pyridine ring fused with an imidazole ring, contributing to its pharmacological properties.
Antimicrobial Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various imidazo[1,2-a]pyridine derivatives that displayed excellent in vitro inhibitory activity against Mycobacterium tuberculosis (MTB), including both drug-sensitive and drug-resistant strains. Compounds derived from this scaffold demonstrated low nanomolar Minimum Inhibitory Concentration (MIC) values, indicating potent antitubercular activity .
Anticancer Potential
The anticancer properties of imidazo[1,2-a]pyridine derivatives have also been explored. A study focused on several compounds derived from this scaffold showed promising results in inhibiting cancer cell growth while sparing non-tumorigenic cells. Notably, two specific compounds exhibited potent growth inhibition at concentrations as low as 10 µM without affecting healthy cells .
The mechanism underlying the biological activity of imidazo[1,2-a]pyridine compounds often involves targeting specific cellular pathways. For example, some studies suggest that these compounds may interact with protein kinases involved in cell signaling pathways critical for cancer progression and microbial resistance .
Study 1: Antitubercular Activity
In a recent study investigating N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents, several compounds were synthesized and evaluated for their biological activity. The results indicated that certain derivatives exhibited strong inhibitory effects against MTB with favorable safety profiles .
Study 2: Anticancer Activity
Another significant investigation assessed the growth inhibition properties of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The study revealed that specific compounds not only inhibited cell proliferation but also affected key signaling pathways involved in cancer cell motility and survival .
Table 1: Biological Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Structure | MIC (µM) | Activity Type |
|---|---|---|---|
| 15b | Imidazo[1,2-a]pyridine-3-carboxamide | 0.05 | Antitubercular |
| 15d | Imidazo[1,2-a]pyridine-3-carboxamide | 0.10 | Antitubercular |
| A | Imidazo[1,2-a]pyridine derivative | 10 | Anticancer |
| B | Imidazo[1,2-a]pyridine derivative | 5 | Anticancer |
Table 2: Summary of Mechanisms Targeted by Imidazo[1,2-a]pyridine Compounds
| Mechanism | Targeted Pathway | Effect |
|---|---|---|
| Protein Kinase Inhibition | AGC Kinases | Growth inhibition |
| Cell Cycle Regulation | Cyclin-dependent kinases | Induction of apoptosis |
| Microbial Resistance | Cell wall synthesis | Inhibition of MTB growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
